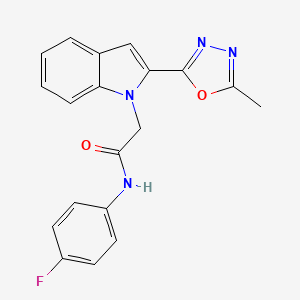
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with trifluoroethyl groups . For example, the synthesis of (2,2,2-trifluoroethyl)arenes involves reacting hydrazones of arylaldehydes with Togni’s CF3-benziodoxolone reagent . Another example is the polymerization of a novel acrylate monomer, tetrafluoro (trifluoromethyl)-λ6-sulfanylethyl acrylate, by initiation with azobisisobutyronitrile (AIBN) at 60 °C .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . For example, the InChI code for “2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile” is "1S/C7H6F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1,5H2" .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the trifluoroethyl group . For instance, the nucleophilic addition reaction of benzenethiols (PhSH) to 1-(2-nitrovinyl) benzenes (βNS) in the presence of triethylamine (TEA) has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve the trifluoroethyl group . For example, “2,2,2-Trifluoroethyl Acetate” has been studied as a new type of electrolyte solvent for lithium-ion batteries .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole motif, present in our compound, plays a crucial role in drug discovery. Researchers have exploited its high chemical stability, aromatic character, and hydrogen bonding ability to design novel pharmaceutical agents. Notable examples include:
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:
Materials Science
The incorporation of 1,2,3-triazoles into polymers and materials enhances their properties. These applications range from drug delivery systems to smart materials.
Mécanisme D'action
The mechanism of action for similar compounds often involves interactions with the trifluoroethyl group . For example, the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine with no catalyst in acetonitrile to produce spiro[pyrrolidin-oxindoles] has been investigated .
Safety and Hazards
Orientations Futures
The future directions for research on similar compounds often involve the trifluoroethyl group . For example, the characteristics of “2,2,2-Trifluoroethyl Acetate” as a new type of electrolyte solvent for lithium-ion batteries have been reported, suggesting potential future applications in energy storage . Additionally, advances in the synthesis and application of tetrafluoroethylene- and 1,1,2,2-tetrafluoroethyl-containing compounds have been reviewed, highlighting potential future directions in pharmaceuticals, agrochemicals, pesticides, and advanced materials .
Propriétés
IUPAC Name |
2-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-13-6(1-3-11)2-4-12-13/h2,4H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAMQKSFIRXQRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2382016.png)


![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382020.png)



![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)
![1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone](/img/structure/B2382026.png)
![4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2382027.png)


